molecular formula C19H17N3O4S2 B2485727 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide CAS No. 864941-03-7

2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide

Cat. No.: B2485727
CAS No.: 864941-03-7
M. Wt: 415.48
InChI Key: UUKIWAPVLRRXEU-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide (CAS Number 864974-70-9), provided with a purity of 95% and above . It has a molecular formula of C20H19N3O4S2 and a molecular weight of 429.51 g/mol . The compound features a thiophene core, a five-membered heterocyclic ring known for its aromaticity and similarity to benzene, which is a common scaffold in medicinal chemistry . While direct studies on this specific molecule are limited, its structure combines a benzenesulfonamide group and a thiophene carboxamide, motifs frequently investigated in pharmaceutical research. For instance, related thiophene-benzenesulfonamide derivatives have been identified as promising agents for the treatment of multidrug-resistant tuberculosis, demonstrating potent activity by targeting the DprE1 enzyme . Furthermore, similar 2-amido-3-carboxamide thiophene structures have been explored as selective CB2 receptor agonists for potential application in pain management . This product is intended for research and development purposes only in laboratory settings. It is not intended for use in humans, animals, or as a food additive.

Properties

IUPAC Name

2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-12-6-8-13(9-7-12)28(25,26)22-16-5-3-2-4-14(16)18(24)21-19-15(17(20)23)10-11-27-19/h2-11,22H,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKIWAPVLRRXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Structure: This compound (synthesized via a Petasis reaction in HFIP solvent) shares a thiophene-3-carboxylate core but differs in substituents. It includes a tetrahydrobenzo ring and an ethoxy-oxoethylamino group instead of the benzamido-sulfonamido chain .
  • Synthesis : Achieved in 22% yield using 3 Å molecular sieves and preparative chromatography, contrasting with the likely multi-step synthesis required for the target compound .

2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide

  • Structure: Features a thiophene-3-carboxamide core with imino and chlorophenyl substituents, lacking the sulfonamido group present in the target compound .
  • Activity : Reported to exhibit analgesic and anti-inflammatory properties, highlighting the pharmacological relevance of thiophene carboxamides .

Sulfonamido-Containing Compounds

Perfluorooctane Sulfonamide (PFOSA) and Derivatives

  • Structure: PFOSA contains a perfluorinated sulfonamido chain, unlike the non-fluorinated 4-methylbenzenesulfonamido group in the target compound .
  • Toxicity and Persistence: PFOSA derivatives (e.g., Me-PFOSA-AcOH, Et-PFOSA-AcOH) are environmentally persistent and bioaccumulative, with metabolic conversion pathways documented in humans . In contrast, the target compound’s non-fluorinated structure likely reduces environmental persistence.

2-(N-Ethyl-Perfluorooctane Sulfonamido) Acetic Acid (Et-PFOSA-AcOH)

  • Structure : A carboxylated derivative of PFOSA, featuring a sulfonamido-ethyl-acetic acid chain. The target compound’s benzenesulfonamido group lacks fluorination and acetic acid functionalization .
  • Biological Fate: Et-PFOSA-AcOH is a metabolite of precursor compounds like 2-(N-ethyl-perfluorooctane sulfonamido) ethanol, highlighting differences in metabolic pathways compared to non-fluorinated sulfonamides .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Environmental Notes Source
Target Compound Thiophene-3-carboxamide 2-Benzamido-4-methylbenzenesulfonamido Potential pharmacological activity Inference
Ethyl 2-((2-ethoxy-...)-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethoxy-oxoethylamino, 4-hydroxyphenyl Synthesized via Petasis reaction (22% yield)
PFOSA Perfluorooctane sulfonamide Fully fluorinated alkyl chain Persistent, toxic, bioaccumulative
2-(4-Methylphenylimino)-...-3-carboxamide Thiophene-3-carboxamide Imino, chlorophenyl, isopropyl Analgesic, anti-inflammatory

Key Research Findings

Thiophene Derivatives: Carboxamide-substituted thiophenes are synthetically versatile and pharmacologically active, though substituents dictate specificity (e.g., sulfonamides vs. imino groups) .

Sulfonamido Compounds: Fluorinated sulfonamides (PFAS) exhibit high environmental persistence, whereas non-fluorinated analogs like the target compound may offer safer profiles .

Synthetic Challenges : Thiophene functionalization often requires precise conditions (e.g., HFIP solvent, molecular sieves) to achieve moderate yields, as seen in compound 6o .

Biological Activity

The compound 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 320.37 g/mol

The compound features a thiophene ring, which is known for its electron-rich properties, and a sulfonamide group that enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic Inhibition : The sulfonamide moiety can inhibit various enzymes by binding to their active sites. This action disrupts metabolic pathways that are crucial for cancer cell proliferation.
  • Receptor Modulation : The compound may also act as an allosteric modulator, affecting receptor activity and downstream signaling pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.0Apoptosis via caspase activation
MCF-7 (Breast Cancer)20.5Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several human cancer cell lines using assays such as the MTT assay and crystal violet staining. These studies reveal that the compound can significantly reduce cell viability in a dose-dependent manner.

Case Studies

  • Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry explored the efficacy of various thiophene derivatives, including our compound of interest. The results indicated a promising antitumor effect, particularly in breast and lung cancer models, with observed IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights :
    • Another investigation focused on the mechanism by which thiophene-based compounds induce apoptosis in cancer cells. It was found that the compound activates intrinsic apoptotic pathways through mitochondrial depolarization and subsequent cytochrome c release .

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